Enantiomeric Configuration: (S) vs. (R) in Bradykinin Antagonism
The (S)-enantiomer, which corresponds to the L-proline series, is specifically claimed and required for bradykinin receptor antagonism. The patent literature explicitly defines the active compound as N-benzenesulfonyl-L-proline (i.e., (S)-configuration), and the ethyl ester of this series retains the (S)-stereochemistry needed for optimal target interaction [1]. While quantitative IC50 data for the ethyl ester itself against the racemate are not publicly disclosed, class-level SAR indicates that inversion to the (R)-enantiomer or use of the racemate abolishes or drastically reduces bradykinin antagonism [2].
| Evidence Dimension | Enantiomeric purity and target engagement |
|---|---|
| Target Compound Data | (S)-enantiomer (≥95% ee) as the ethyl ester |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture of the same ester |
| Quantified Difference | Specific activity only observed for (S)-configuration; quantitative difference depends on individual compound context, but class-level SAR supports essentiality of (S)-configuration [1] [2]. |
| Conditions | Bradykinin receptor binding assays (class-level inference from patent examples) |
Why This Matters
For procurement, the (S)-enantiomer must be specified; generic 'ethyl 1-(phenylsulfonyl)prolinate' may inadvertently refer to a racemate or undefined stereochemistry, leading to a loss of biological activity.
- [1] Dodey P, et al. US 6,384,222 B1, 2002. N-Benzenesulfonyl-L-proline compounds as bradykinin antagonists. View Source
- [2] Katsu Y, et al. US 6,734,306 B2, 2004. N-benzenesulfonyl L-proline compounds as bradykinin antagonists. Claim 1 explicitly specifies L-proline (S-configuration). View Source
